3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is an organic compound that merges structural features from isoquinoline and quinazoline families
Properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBBLMEJFHYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with commercially available starting materials. Key steps might include:
N-Alkylation: : An isoquinoline derivative may be alkylated using a suitable alkyl halide in the presence of a base.
Condensation Reactions: : The resultant intermediate can undergo condensation reactions to introduce the oxopropyl group and subsequently the fluorobenzyl moiety.
Cyclization: : The final cyclization step can be induced under acidic or basic conditions to form the quinazoline dione core.
Industrial Production Methods
For large-scale production, optimizing reaction conditions for yield and purity is essential. Industrial methods would focus on efficient synthesis routes, possibly using catalytic methods to minimize waste and reduce costs. Solvent choice, temperature control, and reaction time optimization are crucial aspects.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound could undergo oxidation reactions, where the isoquinoline or quinazoline ring could be targeted.
Reduction: : Reduction reactions could be used to modify functional groups on the quinazoline dione core.
Substitution: : The fluorobenzyl group allows for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide in appropriate solvents.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents.
Substitution: : Nucleophiles like amines or electrophiles such as acyl chlorides in solvent environments that facilitate these reactions.
Major Products
The products formed depend on the type of reaction:
Oxidation: : Typically oxidized quinazoline derivatives.
Reduction: : Reduced analogs with altered electronic properties.
Substitution: : Modified compounds where the fluorobenzyl group or other functional groups are replaced.
Scientific Research Applications
Chemistry: : As a reagent in synthetic organic chemistry for developing new materials.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent in cancer treatment, given its structural analogy to bioactive quinazoline derivatives.
Industry: : Possible applications in developing new coatings or materials due to its chemical stability and functional properties.
Mechanism of Action
This compound may exert effects through:
Molecular Targets: : Binding to specific proteins or enzymes, possibly inhibiting their function.
Pathways: : Modulating biochemical pathways involved in cell growth or apoptosis, typical for compounds with anticancer potential.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: : A quinazoline-based anticancer drug.
Erlotinib: : Another quinazoline derivative with similar bioactivity.
Highlighting Uniqueness
Structural Features: : The unique combination of dihydroisoquinolin-2(1H)-yl and fluorobenzyl groups distinguishes it from other quinazoline derivatives.
Potential: : The specific substituents may confer unique binding properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
